4-Ethylmorpholine;4-methylbenzenesulfonic acid

Description

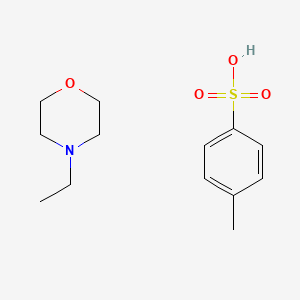

4-Ethylmorpholine and 4-methylbenzenesulfonic acid are two distinct chemical compounds that can be combined to form a complex. 4-Ethylmorpholine is an organic compound with the molecular formula C6H13NO, commonly used as a solvent and intermediate in organic synthesis .

Properties

CAS No. |

68738-85-2 |

|---|---|

Molecular Formula |

C13H21NO4S |

Molecular Weight |

287.38 g/mol |

IUPAC Name |

4-ethylmorpholine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-7-3-5-8-6-4-7/h2-5H,1H3,(H,8,9,10);2-6H2,1H3 |

InChI Key |

WZNAQJZHNGXMOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOCC1.CC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylmorpholine typically involves the reaction of morpholine with ethyl iodide under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

4-Methylbenzenesulfonic acid is commonly prepared by sulfonation of toluene using concentrated sulfuric acid or oleum . The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of 4-ethylmorpholine involves continuous flow processes where morpholine and ethyl iodide are reacted in a controlled environment to ensure high yield and purity . For 4-methylbenzenesulfonic acid, large-scale production is achieved through batch or continuous sulfonation processes, with stringent control over reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Ethylmorpholine can undergo various reactions, including oxidation, reduction, and substitution. It is often used as a base in organic synthesis and can participate in nucleophilic substitution reactions .

4-Methylbenzenesulfonic acid is primarily involved in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group, which is a strong electron-withdrawing group . It can also undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: 4-ethylmorpholine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Substitution: Both compounds can participate in substitution reactions with various nucleophiles or electrophiles under suitable conditions

Major Products Formed

Oxidation of 4-ethylmorpholine: Produces N-ethylmorpholine N-oxide.

Reduction of 4-methylbenzenesulfonic acid: Yields toluene and sulfur dioxide.

Scientific Research Applications

4-Ethylmorpholine and 4-methylbenzenesulfonic acid have diverse applications in scientific research:

Chemistry: Used as solvents, catalysts, and intermediates in organic synthesis

Biology: Employed in the preparation of various biochemical reagents and as buffers in biological assays.

Medicine: Utilized in the synthesis of pharmaceutical compounds and as excipients in drug formulations.

Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethylmorpholine involves its role as a base and nucleophile in organic reactions. It can donate a pair of electrons to electrophiles, facilitating various chemical transformations .

4-Methylbenzenesulfonic acid acts as a strong acid and electrophile, promoting electrophilic aromatic substitution reactions. It can activate aromatic rings towards substitution by donating a proton to the reaction medium, thereby increasing the electrophilicity of the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

4-Methylmorpholine: Similar to 4-ethylmorpholine but with a methyl group instead of an ethyl group.

Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but without the methyl group.

Uniqueness

4-Ethylmorpholine is unique due to its ethyl group, which imparts different steric and electronic properties compared to 4-methylmorpholine . 4-Methylbenzenesulfonic acid is unique for its strong acidic nature and ability to act as a catalyst in various organic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.